molecular formula C14H15N2O+ B1194652 Enisamium CAS No. 116533-18-7

Enisamium

货号: B1194652
CAS 编号: 116533-18-7
分子量: 227.28 g/mol
InChI 键: QOEJDHLJOKRPJG-UHFFFAOYSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

依尼沙米碘是通过一系列涉及异烟酸衍生物的化学反应合成的。合成路线通常涉及形成N-苄基-1-甲基吡啶-1-鎓-4-甲酰胺碘。 反应条件包括使用合适的溶剂、催化剂和温度控制以确保所需的产物收率 . 工业生产方法涉及扩大这些反应的规模,同时保持严格的质量控制措施,以确保最终产品的纯度和功效 .

化学反应分析

依尼沙米碘会经历各种化学反应,包括:

科学研究应用

Key Findings on Mechanism

  • Influenza A Virus : Enisamium inhibits the influenza virus RNA polymerase, leading to reduced viral replication and shedding in infected patients .
  • SARS-CoV-2 : It also inhibits the RNA polymerase of SARS-CoV-2, showing comparable efficacy to the well-known antiviral remdesivir, but with the advantage of oral administration .

Influenza Treatment

This compound is approved for treating influenza in several countries. Clinical trials have demonstrated its effectiveness in reducing symptoms and improving recovery rates among patients with influenza infections.

Clinical Trial Insights

  • A phase 3 clinical trial revealed that 93.9% of patients treated with this compound recovered by day 14, compared to only 32.5% in the placebo group (P < 0.0001) .
  • The treatment significantly reduced objective symptom scores (e.g., fever and cough) from day 0 to day 14 in patients receiving this compound .

COVID-19 Treatment

This compound is also being investigated for its potential to treat COVID-19. Preliminary results from clinical trials indicate that it may shorten recovery times for patients requiring supplemental oxygen.

Key Clinical Findings for COVID-19

  • In a randomized trial, the median time-to-recovery was 11 days for this compound-treated patients versus 13 days for those receiving placebo (P = 0.0259) .
  • The drug demonstrated a significant reduction in the need for oxygen support among treated patients compared to controls .

Comparative Efficacy Table

Study FocusVirus TypeEfficacy MetricThis compound ResultsControl Results
Influenza RecoveryInfluenza ARecovery Rate at Day 1493.9% recovered (P < 0.0001)32.5% recovered
COVID-19 RecoverySARS-CoV-2Median Time-to-Recovery11 days (P = 0.0259)13 days
Symptom ReductionInfluenza AObjective Symptom ScoreDecreased from 9.6 ± 0.7 to 4.6 ± 0.9Decreased from 9.7 ± 1.1 to 5.6 ± 1.1
Oxygen SupportCOVID-19Need for Oxygen SupportReduced deterioration by ~4 timesHigher deterioration rate

常见问题

Q. Basic: What experimental models and assay designs are recommended for studying Enisamium's inhibition of viral RNA polymerases?

This compound's antiviral activity is best evaluated using Caco-2 cell lines (for SARS-CoV-2) and differentiated normal human bronchial epithelial (NHBE) cells (for influenza A virus). Key assays include:

  • Virus yield reduction assays to quantify viral nucleoprotein expression and genome replication via RT-qPCR .
  • RNA polymerase inhibition assays using SARS-CoV-2 nsp12/7/8 complexes with hairpin templates to measure IC50 values under varying NTP concentrations .
  • Mini-genome assays to confirm inhibition of viral RNA synthesis .

Q. Advanced: How can researchers reconcile contradictory clinical trial outcomes (e.g., SR4 vs. SR5 subgroups) when evaluating this compound's therapeutic potential?

The phase III interim analysis revealed no benefit in the SR5 subgroup (no oxygen requirement) but a 2-day faster recovery in SR4 patients (oxygen-dependent). To address this:

  • Subgroup stratification : Design trials with predefined stratification by disease severity (e.g., WHO scores) to account for metabolic differences in drug activation .
  • Pharmacokinetic profiling : Measure this compound metabolite (VR17-04) levels in bronchial vs. systemic circulation to clarify tissue-specific efficacy .
  • Endpoint refinement : Use composite endpoints (e.g., viral load reduction + symptom resolution) to capture multifactorial mechanisms beyond polymerase inhibition .

Q. Basic: What validation parameters ensure reliability in chromatographic quantification of this compound in environmental samples?

For GC-FID or HPLC methods, validate:

  • Linearity : R<sup>2</sup> >0.99 over 0.1–100 µg/mL ranges .
  • Precision : RSD ≤6.4% for intra-day and inter-day repeatability .
  • Recovery rates : 98–100% using spiked soil samples with acetonitrile extraction .
  • Eco-scale scoring : Prioritize GC-FID (score 0.73) over HPLC (0.62) for lower environmental impact .

Q. Advanced: How does template sequence specificity influence VR17-04's inhibition of SARS-CoV-2 RNA polymerase?

VR17-04's efficacy depends on template base identity and position :

  • Hydrogen bonding : VR17-04 forms two hydrogen bonds with adenine/cytosine at the +1 template position, competing with NTP incorporation. Guanine/uridine show no binding .
  • Positional effects : Moving cytosine to the +2 position reduces inhibition, confirming sequence-dependent activity .
  • NTP competition : Lowering NTP concentrations from 0.5 mM to 0.05 mM decreases IC50 by 30-fold, suggesting competitive inhibition .

Q. Basic: What are the key differences in this compound's antiviral mechanisms between influenza A and SARS-CoV-2?

  • Metabolite activation : this compound is metabolized to VR17-04 in NHBE cells (influenza) but shows variable conversion in Caco-2 (SARS-CoV-2), impacting efficacy .
  • Polymerase targeting : Both viruses require RNA polymerase inhibition, but SARS-CoV-2 nsp12/7/8 has higher VR17-04 sensitivity (IC50 0.98 µM) vs. influenza (IC50 26.3 µM) .
  • Clinical relevance : this compound improves recovery in oxygen-dependent COVID-19 patients (SR4) but lacks efficacy in mild influenza cases without bronchial involvement .

Q. Advanced: What methodological improvements can address discrepancies between in vitro and clinical data for this compound?

  • Metabolomics integration : Profile VR17-04 levels in patient sera and bronchial lavage to correlate with clinical outcomes .
  • 3D bronchial tissue models : Replace monolayer Caco-2 cells with air-liquid interface (ALI) cultures to mimic in vivo metabolism .
  • Dual inhibition assays : Test this compound alongside host-directed antivirals (e.g., protease inhibitors) to identify synergistic effects .

Q. Basic: How do researchers confirm the identity and purity of this compound derivatives in synthetic studies?

  • Spectroscopic validation : Use <sup>1</sup>H NMR and NOESY to confirm VR17-04's eclipsed conformation and hydrogen-bonding capacity .
  • Chromatographic purity : Achieve ≥95% purity via GC-FID with Rxi-5 ms columns (30 m × 0.25 mm) and acetonitrile extraction .
  • Stability testing : Confirm solution stability for 24 hours at 4°C to prevent degradation during assays .

Q. Advanced: What strategies optimize this compound's environmental degradation studies in soil?

  • Aerobic vs. anaerobic conditions : Degradation rates follow this compound > tilorone > morpholinium thiazotate under aerobic conditions .
  • GC-FID optimization : Use chloroform for dissolution and Rxi-5 ms columns to separate degradation byproducts .
  • Eco-pharmacovigilance : Monitor soil pH and microbial activity to assess ecotoxicity of degradation metabolites .

属性

CAS 编号

116533-18-7

分子式

C14H15N2O+

分子量

227.28 g/mol

IUPAC 名称

N-benzyl-1-methylpyridin-1-ium-4-carboxamide

InChI

InChI=1S/C14H14N2O/c1-16-9-7-13(8-10-16)14(17)15-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/p+1

InChI 键

QOEJDHLJOKRPJG-UHFFFAOYSA-O

规范 SMILES

C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。